molecular formula C10H12N2O3 B1393494 2-(2-Aziridin-1-ylethoxy)nicotinic acid CAS No. 1215808-28-8

2-(2-Aziridin-1-ylethoxy)nicotinic acid

Cat. No. B1393494
M. Wt: 208.21 g/mol
InChI Key: PUKLPLYXUPRASV-UHFFFAOYSA-N
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Description

“2-(2-Aziridin-1-ylethoxy)nicotinic acid” is a chemical compound with the molecular formula C10 H12 N2 O3 . It falls under the category of carboxylic acids . The molecular weight of this compound is 208.217 .


Molecular Structure Analysis

The molecular structure of “2-(2-Aziridin-1-ylethoxy)nicotinic acid” is represented by the formula C10 H12 N2 O3 . This indicates that the molecule is composed of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

  • DNA Crosslinking and Antitumor Activity : One study discusses a compound similar to "2-(2-Aziridin-1-ylethoxy)nicotinic acid," namely 5-(Aziridin-1-yl)-4-hydroxylamino-2-nitrobenzamide. This compound, being a derivative of CB1954, is capable of DNA interstrand crosslinking and exhibits cytotoxic effects. This suggests potential use in cancer treatment, especially through prodrug activation in targeted therapy approaches like Antibody Directed Enzyme Prodrug Therapy (ADEPT) (Knox et al., 1993).

  • Nicotinic Acid Receptor Interaction : Another related study focuses on GPR109A, a receptor for nicotinic acid, which mediates the drug's antilipolytic effects in adipocytes. This receptor's interaction with nicotinic acid derivatives is crucial for understanding the pharmacology of these compounds and could have implications in lipid metabolism and obesity treatment (Benyó et al., 2005).

  • Reductive Activation of Prodrugs : A study on a nitroreductase enzyme from Escherichia coli highlights its ability to use nicotinic acid derivatives as virtual cofactors. This enzyme's action on prodrugs like CB1954, converting them to cytotoxic agents, is significant for cancer therapy. The study's insight into enzyme cofactor requirements could be pivotal for the development of enzyme-prodrug combinations in cancer treatment (Knox et al., 1995).

  • Herbicidal Applications : Another study investigates the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, which showed significant herbicidal activity. This suggests the potential agricultural applications of nicotinic acid derivatives in weed management (Yu et al., 2021).

Safety And Hazards

The safety data sheet for nicotinic acid, which may share some properties with “2-(2-Aziridin-1-ylethoxy)nicotinic acid”, indicates that it can cause serious eye irritation . It’s recommended to wear eye protection when handling this substance . If it gets in the eyes, rinse cautiously with water for several minutes and seek medical attention if irritation persists .

properties

IUPAC Name

2-[2-(aziridin-1-yl)ethoxy]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-10(14)8-2-1-3-11-9(8)15-7-6-12-4-5-12/h1-3H,4-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKLPLYXUPRASV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1CCOC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aziridin-1-ylethoxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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